

Application Notes and Protocols for Stimulating T Cells with AH1 Peptide

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the stimulation of T cells using the **AH1** peptide, an immunodominant epitope derived from the gp70 envelope protein of the murine leukemia virus. The **AH1** peptide is presented by the MHC class I molecule H-2Ld and is a key target in immunotherapy research, particularly in the context of the CT26 murine colon carcinoma model.

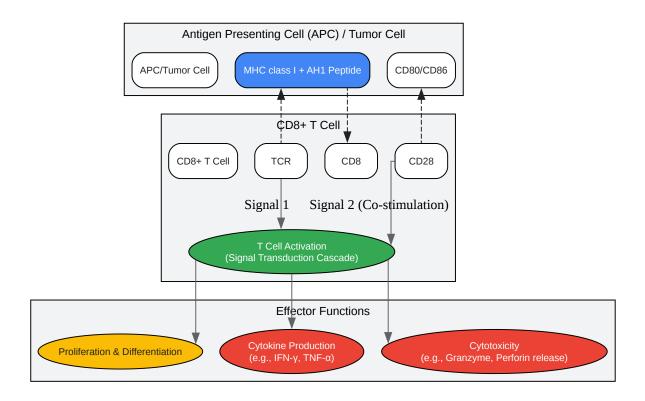
Introduction

The **AH1** peptide (sequence: SPSYVYHQF) is a well-characterized tumor-associated antigen that can elicit a CD8+ T cell-mediated immune response.[1][2][3][4] Stimulation of T cells with this peptide is a fundamental technique for studying anti-tumor immunity, developing peptide-based vaccines, and evaluating the efficacy of immunotherapies.[2][5] While the native **AH1** peptide can stimulate T cells, research has shown that modified versions of the peptide, known as mimotopes, can sometimes induce more potent and effective T cell responses.[5][6] These application notes will cover protocols for both in vitro and in vivo stimulation of T cells with the **AH1** peptide and its variants, along with methods for assessing T cell activation and function.

Signaling Pathway of T Cell Activation by AH1 Peptide



The stimulation of a CD8+ T cell by the **AH1** peptide is initiated by the interaction of the T cell receptor (TCR) with the **AH1** peptide presented by a Major Histocompatibility Complex (MHC) class I molecule on the surface of an antigen-presenting cell (APC) or a tumor cell. This interaction, along with co-stimulatory signals, triggers a signaling cascade that leads to T cell activation, proliferation, and the acquisition of effector functions, such as cytokine production and cytotoxicity.



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Figure 1: T cell activation by AH1 peptide-MHC complex.

Experimental Protocols



Protocol 1: In Vitro T Cell Stimulation and IFN-y Production Assay

This protocol describes the stimulation of splenocytes or purified T cells with the **AH1** peptide to measure the production of Interferon-gamma (IFN-γ), a key cytokine indicating T cell activation.

Materials:

- AH1 peptide (SPSYVYHQF) and/or variant peptides
- Splenocytes from BALB/c mice (either naive or previously immunized) or a T cell clone that recognizes the **AH1** peptide.[6]
- Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
- Recombinant mouse IL-2 (optional, for T cell clone culture)
- 96-well cell culture plates
- IFN-y ELISA kit
- Irradiated BALB/c splenocytes (as feeder cells for T cell clones)[5]

Procedure:

- Cell Preparation:
 - If using splenocytes, prepare a single-cell suspension from the spleens of BALB/c mice.
 - If using a T cell clone, culture the T cells with complete medium, IL-2, and irradiated feeder splenocytes as previously described.
- Peptide Dilution: Prepare a serial dilution of the **AH1** peptide or variant peptides in complete RPMI-1640 medium. A typical concentration range is from 10^{-6} M to 10^{-12} M.
- Cell Plating:

Methodological & Application





- For splenocytes: Plate 5 x 10⁵ cells per well in a 96-well plate.
- \circ For T cell clones: Plate 2.5 x 10⁴ T cells with 1 x 10⁶ irradiated splenocytes per well.[5][6]
- Stimulation: Add the diluted peptides to the wells. Include a no-peptide control and a positive control (e.g., PMA and ionomycin).
- Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.[6]
- Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
- IFN-y ELISA: Measure the concentration of IFN-y in the supernatant using an ELISA kit according to the manufacturer's instructions.

Data Presentation:



Peptide	Concentration (M)	Mean IFN-у (pg/mL) ± SD
AH1	10 ⁻⁶	Insert Data
AH1	10 ⁻⁷	Insert Data
AH1	10-8	Insert Data
AH1	10-9	Insert Data
AH1	10 ⁻¹⁰	Insert Data
AH1	10 ⁻¹¹	Insert Data
AH1	10 ⁻¹²	Insert Data
Variant Peptide	10-6	Insert Data
Variant Peptide	10 ⁻⁷	Insert Data
Variant Peptide	10-8	Insert Data
Variant Peptide	10 ⁻⁹	Insert Data
Variant Peptide	10 ⁻¹⁰	Insert Data
Variant Peptide	10-11	Insert Data
Variant Peptide	10 ⁻¹²	Insert Data
No Peptide	-	Insert Data

Protocol 2: In Vivo Vaccination and Tumor Challenge

This protocol outlines a typical experiment to assess the protective immunity generated by vaccination with the **AH1** peptide in a CT26 tumor model.

Materials:

- AH1 peptide and/or variant peptides
- Adjuvant (e.g., incomplete Freund's adjuvant, CpG oligonucleotides)
- CT26 colon carcinoma cells



- BALB/c mice
- Syringes and needles for injection
- Calipers for tumor measurement

Procedure:

- Vaccine Preparation: Emulsify the peptide in the chosen adjuvant according to standard protocols.
- Vaccination: Vaccinate BALB/c mice subcutaneously or intraperitoneally with the peptideadjuvant mixture. A typical schedule involves a primary vaccination followed by a booster vaccination 7-14 days later.[5]
- Tumor Challenge: 7-14 days after the final vaccination, challenge the mice by subcutaneously injecting a tumorigenic dose of CT26 cells (e.g., 1 x 10⁵ cells) into the flank.
- Tumor Monitoring: Monitor the mice for tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width²)/2.
- Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 10 mm in any dimension) or show signs of ulceration or distress, in accordance with institutional animal care and use committee guidelines.[5]

Data Presentation:

Treatment Group	Number of Mice	Tumor-Free Mice (%)	Mean Tumor Volume (mm³) ± SEM (Day X)
Unvaccinated	Insert Data	Insert Data	Insert Data
Adjuvant Only	Insert Data	Insert Data	Insert Data
AH1 Peptide	Insert Data	Insert Data	Insert Data
Variant Peptide	Insert Data	Insert Data	Insert Data



Protocol 3: Assessment of T Cell Cytotoxicity (CD107a Degranulation Assay)

This protocol measures the cytotoxic potential of T cells by detecting the surface expression of CD107a (LAMP-1), a marker of degranulation, upon stimulation with the **AH1** peptide.[5][6]

Materials:

- Splenocytes or tumor-infiltrating lymphocytes (TILs) from vaccinated or tumor-bearing mice
- AH1 peptide
- Fluorescently labeled anti-CD107a antibody
- Fluorescently labeled antibodies against CD8
- Brefeldin A
- · Flow cytometer

Procedure:

- Cell Preparation: Prepare a single-cell suspension of splenocytes or TILs.
- Stimulation: Incubate 5 x 10^6 cells with the **AH1** peptide (typically 1 μ M) in the presence of the anti-CD107a antibody and Brefeldin A for 5 hours at 37° C.[6]
- Staining: After incubation, wash the cells and stain for surface markers, including CD8.
- Flow Cytometry: Acquire data on a flow cytometer and analyze the percentage of CD8+ T cells that are positive for CD107a.

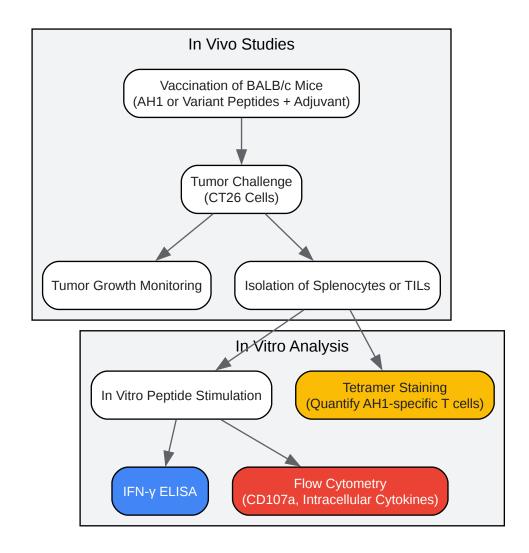
Data Presentation:



Treatment Group	Stimulating Peptide	% CD107a+ of CD8+ T cells ± SD
AH1 Vaccinated	AH1	Insert Data
Variant Vaccinated	AH1	Insert Data
Unvaccinated	AH1	Insert Data
AH1 Vaccinated	No Peptide	Insert Data

Experimental Workflow Visualization

The following diagram illustrates a general workflow for studying T cell responses to the **AH1** peptide.





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